molecular formula C8H10ClNO3S2 B6350877 MFCD00104511 CAS No. 882283-17-2

MFCD00104511

Cat. No.: B6350877
CAS No.: 882283-17-2
M. Wt: 267.8 g/mol
InChI Key: ZZONNJJZOMQJBJ-UHFFFAOYSA-N
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Description

. This compound is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide typically involves the chlorination of thiophene derivatives followed by sulfonylation and amidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, followed by purification steps such as crystallization or chromatography to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various amides and thiols .

Scientific Research Applications

3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and thiophene ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide is unique due to its specific combination of a chlorine atom, sulfonyl group, and thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONNJJZOMQJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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